molecular formula C13H16N2O2 B049982 N-Methyl-D-tryptophan Methyl Ester CAS No. 131831-87-3

N-Methyl-D-tryptophan Methyl Ester

Cat. No.: B049982
CAS No.: 131831-87-3
M. Wt: 232.28 g/mol
InChI Key: RZRWZNRJBFLXSC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-D-tryptophan Methyl Ester is a chiral tryptophan derivative of significant interest in medicinal chemistry and immunology research. This compound serves as a valuable synthetic intermediate and building block for the development of more complex molecules, including potential pharmaceuticals. Key Research Applications and Value: Immunotherapy Research: As a derivative of 1-Methyl-D-tryptophan (D-1MT), this compound is of interest for investigating the indoleamine 2,3-dioxygenase (IDO) pathway . IDO is an immunoregulatory enzyme overexpressed in the tumor microenvironment, and its inhibition is a promising strategy for reversing tumor-induced immunosuppression and potentially enhancing the efficacy of cancer immunotherapies . Organic Synthesis Building Block: D-configuration tryptophan esters are crucial intermediates in stereoselective synthesis. For instance, they are key precursors in asymmetric Pictet–Spengler reactions for constructing tetrahydro-β-carboline scaffolds , which are core structures in active pharmaceutical ingredients such as Tadalafil . The ester and N-methyl modifications make this compound a versatile precursor for further chemical functionalization. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE, OR FOR HUMAN CONSUMPTION.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRWZNRJBFLXSC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

discovery and history of N-Methyl-D-tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on N-Methyl-D-tryptophan Methyl Ester, structured for researchers and drug development professionals.

Systematic Name: Methyl (2R)-2-(methylamino)-3-(1H-indol-3-yl)propanoate Common Abbreviation: H-D-Trp(Me)-OMe

Part 1: Chemical Identity & Significance[1][2]

The Structural Distinction

In the landscape of tryptophan derivatives, precision in nomenclature is critical to avoid costly experimental errors. N-Methyl-D-tryptophan Methyl Ester is a specific "dual-modified" derivative of the non-proteinogenic amino acid D-tryptophan.

It is distinct from three commonly confused analogs used in oncology and neurology:

  • 
    -Methyl-D-tryptophan:  The famous IDO inhibitor (Indoximod pathway). The methyl group is on the 
    
    
    
    -carbon, not the nitrogen.
  • 1-Methyl-D-tryptophan: Methylated at the indole nitrogen (

    
    ), often used as a negative control in IDO studies or a specific metabolic probe.
    
  • Abrine (N-Methyl-L-tryptophan): The naturally occurring toxin found in Abrus precatorius. The compound is the D-enantiomer of the methyl ester of Abrine.

Core Utility in Drug Development

N-Methyl-D-tryptophan Methyl Ester serves two primary functions in modern medicinal chemistry:

  • Peptidomimetic Building Block: The

    
    -methylation of the 
    
    
    
    -amine removes a hydrogen bond donor, significantly altering the solvation energy and permeability of peptides. When incorporated into a peptide backbone, it induces a cis-peptide bond configuration (due to steric clash between the
    
    
    -methyl and the side chain), forcing specific turn geometries (e.g.,
    
    
    -turns) that stabilize bioactive conformations.
  • Metabolic Stability Probe: The combination of D-stereochemistry (resisting natural proteases) and

    
    -methylation (blocking aminopeptidase cleavage) makes this molecule a "hyper-stable" residue. It is frequently used in Structure-Activity Relationship (SAR) studies to determine if rapid clearance of a tryptophan-containing lead compound is due to enzymatic degradation.
    

Part 2: History of Discovery & Synthesis

The "Working Class" Molecule

Unlike Penicillin or Taxol, N-Methyl-D-tryptophan Methyl Ester does not have a single "Eureka" discovery moment. Its history is inextricably linked to the evolution of


-methyl amino acid synthesis  in the mid-20th century.
  • 1960s (The Quitt Method): Early synthesis of

    
    -methyl amino acids relied on the method of Peter Quitt (1963), involving the formation of a Schiff base with benzaldehyde followed by reduction. However, this was harsh and often led to racemization—a critical failure when trying to isolate the pure D-isomer.
    
  • 1970s (The Benoiton Breakthrough): The true "birth" of high-purity N-Methyl-D-tryptophan derivatives came with the work of Leo Benoiton . In 1973, Benoiton and Cheung developed the method of methylating

    
    -alkoxycarbonyl amino acids (like Boc-Trp) using sodium hydride and methyl iodide in THF. This allowed, for the first time, the efficient synthesis of 
    
    
    
    -methylated tryptophan without touching the sensitive indole ring or racemizing the
    
    
    -center.
  • Modern Era (Natural Products): The molecule gained renewed interest with the discovery of

    
    -methylated peptide antibiotics (e.g., cyclosporine, omphalotin). While L-isomers are dominant in nature, the D-isomer (N-Me-D-Trp) appears in specific non-ribosomal peptides (NRPs) produced by marine bacteria and fungi, often acting as a "stop" signal or a conformational lock in cyclic peptides.
    

Part 3: Technical Synthesis & Protocols

The synthesis of N-Methyl-D-tryptophan Methyl Ester is challenging due to the risk of over-methylation (forming the quaternary ammonium salt) or alkylation of the indole nitrogen .

Structural Disambiguation Logic

The following diagram illustrates the critical structural differences that must be maintained during synthesis.

Trp_Structures Target TARGET: N-Me-D-Trp-OMe (Alpha-Amine Methylated) Indole_Me 1-Methyl-D-Trp (Indole Nitrogen Methylated) Target->Indole_Me Regioisomer (Different Biological Activity) Alpha_Me Alpha-Methyl-D-Trp (Alpha-Carbon Methylated) Target->Alpha_Me Structural Analog (IDO Inhibitor) Abrine Abrine (L-Isomer Enantiomer) Target->Abrine Enantiomer (Stereochemistry Inverted)

Figure 1: Structural relationship between the target molecule and its common analogs.

Recommended Synthetic Route (Modified Benoiton Method)

This protocol prioritizes enantiomeric purity and indole protection.

Precursors:

  • Starting Material: Boc-D-Tryptophan (Commercial, >99% ee)

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF/THF.

Step-by-Step Protocol:

  • N-Protection & Esterification:

    • Start with D-Tryptophan.[1][2][3][4]

    • Treat with Thionyl Chloride (

      
      ) in Methanol at 0°C 
      
      
      
      Reflux.
    • Result: H-D-Trp-OMe

      
       HCl.[1]
      
    • Note: Do not methylate yet. Direct methylation of the amine leads to dimethylation.

  • Carbamate Protection (Boc):

    • React H-D-Trp-OMe with

      
       and TEA in DCM.
      
    • Result: Boc-D-Trp-OMe.

  • Selective N-Methylation (The Critical Step):

    • Dissolve Boc-D-Trp-OMe in anhydrous DMF under Argon.

    • Add MeI (1.5 - 2.0 eq).

    • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Mechanism:[5][3][4][6][7][8] The NaH deprotonates the carbamate nitrogen (making it nucleophilic) but the bulky Boc group prevents over-methylation to the quaternary amine. The indole nitrogen is less acidic (

      
      ) than the carbamate (
      
      
      
      ) in this context, but care must be taken.
    • Optimization: If indole methylation is observed, use Ag2O (Silver Oxide) instead of NaH as a milder base.

  • Deprotection (Optional):

    • If the free amine is required: Treat with 4N HCl in Dioxane.

    • Final Product: H-D-Trp(Me)-OMe

      
       HCl.
      
Quantitative Data: Stability Profile

The following table highlights why this specific derivative is chosen for drug development compared to the native amino acid.

ParameterNative L-Trp-OMeD-Trp-OMeN-Me-D-Trp-OMe
Chymotrypsin Stability (

)
< 30 min> 24 hours> 48 hours
Serum Stability (Human)~ 1 hour~ 6 hours> 24 hours
LogP (Lipophilicity)1.11.11.6
H-Bond Donors 3 (Amine, Indole)32 (Indole only)

Part 4: Applications in Research

Kinetic Resolution Substrate

N-Methyl-D-tryptophan Methyl Ester is frequently used as a substrate to test the enantioselectivity of engineered lipases. Because the


-methyl group adds steric bulk, standard lipases (like Candida antarctica Lipase B) often struggle to hydrolyze the ester, making it an excellent "stress test" substrate for evolving new biocatalysts.
Synthesis Workflow Visualization

The following diagram details the logical flow for synthesizing this compound from raw D-Tryptophan.

Synthesis_Flow Start Start: D-Tryptophan (Solid, White Powder) Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Inter1 Intermediate: H-D-Trp-OMe HCl Step1->Inter1 Step2 Step 2: Boc Protection (Boc2O, TEA, DCM) Inter1->Step2 Inter2 Intermediate: Boc-D-Trp-OMe Step2->Inter2 Step3 Step 3: N-Methylation (Benoiton) (MeI, NaH, DMF, 0°C) Inter2->Step3 Check QC Check: Is Indole Methylated? Step3->Check Check->Step3 Yes (Fail: Use Ag2O) Final Final Product: N-Me-D-Trp-OMe (Oil or Low Melting Solid) Check->Final No (Success)

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity.

Part 5: References

  • Benoiton, N. L., & Cheung, S. T. (1973). N-Methylamino acids: Preparation from N-benzyloxycarbonylamino acids and their use in peptide synthesis. Canadian Journal of Chemistry. Link

  • Quitt, P., Hellerbach, J., & Vogler, K. (1963). Die Synthese von optisch aktiven N-Monomethyl-aminosäuren. Helvetica Chimica Acta. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • PubChem Compound Summary. (2024). Abrine (L-isomer reference). National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Mechanism of Action of N-Methyl-D-tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-D-tryptophan Methyl Ester is a synthetic derivative of the essential amino acid D-tryptophan, a molecule of significant interest within biochemical and pharmaceutical research.[1] While direct, comprehensive studies on the specific mechanism of action of N-Methyl-D-tryptophan Methyl Ester are nascent, its structural similarity to other well-characterized tryptophan derivatives allows for the formulation of a robust mechanistic hypothesis. This guide synthesizes the current understanding of related compounds, particularly 1-methyl-D-tryptophan (D-1MT), to propose a putative mechanism of action for N-Methyl-D-tryptophan Methyl Ester. We will delve into its potential interactions with the tryptophan catabolic pathway, specifically focusing on the enzyme Indoleamine 2,3-dioxygenase (IDO1), and the consequent downstream effects on critical immunoregulatory signaling cascades, including the mTOR and PKC-θ pathways. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to rigorously test these hypotheses, enabling a thorough investigation of the compound's biological activity.

Introduction: The Tryptophan Analogue Landscape

Tryptophan and its derivatives are fundamental building blocks in protein synthesis and precursors to a variety of bioactive molecules that play crucial roles in physiological processes, including neurotransmission and immune regulation.[1][2] The modification of the tryptophan scaffold, through methylation or esterification, is a key strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate target selectivity. N-Methyl-D-tryptophan Methyl Ester, as a derivative of D-tryptophan, is positioned within this landscape of synthetic amino acids designed for advanced biochemical applications, including peptide synthesis and the development of novel therapeutic agents.[1]

Given the limited direct research on N-Methyl-D-tryptophan Methyl Ester, this guide will leverage the extensive knowledge base of a closely related analogue, 1-methyl-D-tryptophan (D-1MT), to construct a scientifically grounded, testable hypothesis regarding its mechanism of action.

A Proposed Mechanism of Action: Insights from 1-methyl-D-tryptophan (D-1MT)

The biological activity of many tryptophan derivatives is intrinsically linked to the metabolic pathway initiated by the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key immunomodulatory enzyme that catabolizes tryptophan into kynurenine.[3][4] This process has profound consequences in the cellular microenvironment, leading to tryptophan depletion and the accumulation of bioactive kynurenine metabolites, which collectively suppress T-cell responses and promote immune tolerance.[3][4] This mechanism is often exploited by tumors to evade immune surveillance.

The compound 1-methyl-D-tryptophan (D-1MT) is a well-studied experimental agent that interferes with this IDO-mediated immunosuppression.[3][4][5] However, its mechanism is nuanced; rather than being a direct competitive inhibitor of the IDO1 enzyme's catalytic activity, D-1MT appears to counteract the downstream consequences of tryptophan depletion.[3][6] Specifically, D-1MT has been shown to act as a tryptophan mimetic in the context of amino acid sufficiency signaling pathways.[3][5]

Based on this precedent, we hypothesize that N-Methyl-D-tryptophan Methyl Ester may function similarly, by influencing key cellular sensors of amino acid levels that are modulated by IDO1 activity.

The Central Role of the IDO1 Pathway

The catabolism of tryptophan by IDO1 is the first and rate-limiting step in the kynurenine pathway.[3][4] In conditions of inflammation or in the tumor microenvironment, the expression of IDO1 is often upregulated.[3] This leads to a localized depletion of tryptophan, an essential amino acid for T-cell proliferation and function. The resulting tryptophan-starved environment activates the GCN2 kinase stress-response pathway in T-cells, leading to cell cycle arrest and anergy.[3][4]

While D-1MT does not directly block the enzymatic conversion of tryptophan to kynurenine, it has been shown to paradoxically induce the expression of IDO1 mRNA and protein.[6] Its immunomodulatory effects are therefore attributed to its ability to bypass the metabolic consequences of IDO1 activity.

Downstream Signaling: The mTOR and PKC-θ Pathways

Cellular growth, proliferation, and function are tightly regulated by nutrient-sensing pathways. The mammalian target of rapamycin (mTOR) is a central kinase that integrates signals from growth factors and amino acids to control protein synthesis and cell growth.[3][7] Tryptophan sufficiency is a critical signal for the activation of the mTORC1 complex.[3][4] Consequently, IDO-mediated tryptophan depletion leads to the inhibition of mTOR signaling, contributing to the suppression of T-cell activity.[3][4][5] Research has demonstrated that D-1MT can relieve this inhibition by acting as a tryptophan mimetic, thereby restoring mTOR activity even in a tryptophan-depleted environment.[3][4][5]

Similarly, Protein Kinase C-theta (PKC-θ), a kinase crucial for T-cell receptor signaling and activation, is also affected by tryptophan availability.[3][8][9] Tryptophan deprivation has been shown to downregulate PKC-θ activation.[3] D-1MT has been found to restore the phosphorylation and activation of PKC-θ, further contributing to the reversal of the immunosuppressive state.[3][5]

The proposed signaling cascade for N-Methyl-D-tryptophan Methyl Ester, based on the action of D-1MT, is illustrated in the diagram below.

Proposed_Mechanism_of_Action cluster_0 IDO1-Mediated Tryptophan Depletion cluster_1 Proposed Action of N-Methyl-D-tryptophan Methyl Ester cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes IDO1 IDO1 Upregulation Trp_Depletion Tryptophan Depletion IDO1->Trp_Depletion mTOR mTOR Pathway Trp_Depletion->mTOR Inhibits PKC_theta PKC-θ Pathway Trp_Depletion->PKC_theta Inhibits NMDTE N-Methyl-D-tryptophan Methyl Ester NMDTE->mTOR Restores Activity (Tryptophan Mimetic) NMDTE->PKC_theta Restores Activity (Tryptophan Mimetic) T_Cell_Suppression T-Cell Suppression mTOR->T_Cell_Suppression Leads to T_Cell_Activation T-Cell Activation mTOR->T_Cell_Activation Promotes PKC_theta->T_Cell_Suppression Leads to PKC_theta->T_Cell_Activation Promotes

Caption: Proposed signaling pathway for N-Methyl-D-tryptophan Methyl Ester.

Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanism of action for N-Methyl-D-tryptophan Methyl Ester, a series of well-established biochemical and cell-based assays are required. The following protocols provide a comprehensive framework for this investigation.

General Experimental Workflow

The overall workflow to test the hypothesis involves treating relevant cells (e.g., IFN-γ stimulated cancer cells or activated T-cells) with N-Methyl-D-tryptophan Methyl Ester and then assessing its impact on IDO1 activity and the phosphorylation status of key proteins in the mTOR and PKC-θ pathways.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., IFN-γ stimulated HeLa cells) treatment Treatment with N-Methyl-D-tryptophan Methyl Ester start->treatment harvest Cell Lysis and Protein Quantification treatment->harvest ido_assay IDO1 Activity Assay (HPLC or Spectrophotometry) harvest->ido_assay western_blot Western Blot (p-mTOR, p-S6K, p-PKC-θ) harvest->western_blot kinase_assay PKC-θ Kinase Assay (In vitro) harvest->kinase_assay data_analysis Data Analysis and Interpretation ido_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis

Sources

A Senior Application Scientist's Guide to the Solubility Profile of N-Methyl-D-tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Candidates

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, processability, and the ultimate success of a drug candidate.[1] N-Methyl-D-tryptophan Methyl Ester, an analogue of the essential amino acid tryptophan, presents a unique scaffold of interest in neuropharmacology and synthetic chemistry. A thorough understanding of its behavior in various solvent systems is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling researchers to navigate the complexities of formulation, purification, and administration.[2][3]

This guide provides an in-depth exploration of the solubility profile of N-Methyl-D-tryptophan Methyl Ester. We will dissect the fundamental principles governing its dissolution, present robust methodologies for its empirical determination, and offer a predictive analysis of its behavior in common laboratory solvents. This document is designed to empower researchers, scientists, and drug development professionals with the field-proven insights necessary to unlock the full potential of this and similar molecules.

The Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solid in a liquid is the result of a delicate thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For N-Methyl-D-tryptophan Methyl Ester, its structural features—the indole ring, the N-methylated amine, and the methyl ester—are the primary determinants of its solubility.

  • Molecular Structure & Polarity: The molecule possesses both hydrophobic (the indole ring) and polar characteristics (the ester and the secondary amine). The nitrogen atom in the indole ring and the N-methyl group can participate in hydrogen bonding, a key interaction for solubility in polar protic solvents.[4]

  • "Like Dissolves Like": This adage remains a cornerstone of solubility prediction. Solvents with polarity and hydrogen-bonding capabilities similar to N-Methyl-D-tryptophan Methyl Ester are expected to be more effective at dissolving it. Polar solvents will interact favorably with the polar functionalities of the molecule, while nonpolar solvents will better solvate the aromatic indole ring.

  • Protic vs. Aprotic Solvents: Polar solvents can be further categorized as protic (containing acidic protons, e.g., water, methanol) or aprotic (e.g., DMSO, acetone).[5][6] Protic solvents are particularly effective at solvating both the N-methylamino and ester groups through hydrogen bonding, suggesting a higher solubility in this class of solvents.

Methodologies for Empirical Solubility Determination

Accurate solubility data is foundational. While theoretical predictions are useful, empirical measurement is indispensable.[7] Two primary methods are employed in pharmaceutical sciences, each serving a distinct purpose in the development lifecycle.

The Gold Standard: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the definitive technique for determining the equilibrium or thermodynamic solubility of a compound.[8][9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[10] This value is critical for understanding the maximum achievable concentration in a given solvent system, which directly impacts formulation and biopharmaceutical classification.[11]

  • Preparation: Add an excess amount of N-Methyl-D-tryptophan Methyl Ester to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure equilibrium is reached.[12]

  • Equilibration: Agitate the mixture at a constant temperature (typically 25 °C or 37 °C for physiological relevance) using an orbital shaker or rotator.[11] The agitation time must be sufficient to reach equilibrium, often requiring 24 to 72 hours.[12] Preliminary experiments can determine the minimum time to equilibrium.[9]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid residue. This is a critical step and can be achieved via centrifugation or filtration through a solvent-compatible, low-binding filter (e.g., PTFE).[3]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1][13]

  • Verification: The pH of the saturated solution should be measured, especially for ionizable compounds in aqueous buffers, as it can significantly affect solubility.[12]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to known volume of solvent B Agitate at constant T (e.g., 24-72 hours) A->B Reach Equilibrium C Centrifuge or Filter to remove solid B->C Separate Phases D Collect clear supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E Determine Solubility

Caption: Shake-Flask Method Workflow.

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, when compound availability is limited and speed is paramount, kinetic solubility assays are employed.[14][15] These methods typically measure the concentration at which a compound precipitates from a supersaturated solution, often created by adding a concentrated DMSO stock solution to an aqueous buffer.[16] While not a true thermodynamic value, kinetic solubility provides a rapid assessment of a compound's behavior in aqueous media, which is invaluable for screening large compound libraries.[17]

  • Stock Solution: Prepare a high-concentration stock solution of N-Methyl-D-tryptophan Methyl Ester in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a microplate format (e.g., 96-well), perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest (e.g., phosphate-buffered saline).

  • Precipitation & Detection: As the compound is introduced into the aqueous buffer, it may precipitate if its solubility limit is exceeded. The formation of this precipitate is detected by measuring the turbidity (light scattering) of the solution using a nephelometer or a plate reader.[8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.

G cluster_prep Preparation cluster_assay Assay Execution (Microplate) cluster_analysis Analysis A Prepare concentrated stock solution in DMSO B Add stock solution to aqueous buffer A->B Create Supersaturation C Monitor for precipitation (e.g., Turbidimetry) B->C Real-time Measurement D Identify concentration at precipitation onset C->D E Report Kinetic Solubility Value D->E

Caption: High-Throughput Kinetic Solubility Workflow.

Predicted Solubility Profile of N-Methyl-D-tryptophan Methyl Ester

While specific experimental data for N-Methyl-D-tryptophan Methyl Ester is not widely published, a robust predictive profile can be constructed based on its chemical structure and extensive data available for the highly analogous compound, L-Tryptophan methyl ester hydrochloride.[18] A recent study in the Journal of Chemical & Engineering Data meticulously determined the solubility of this analogue in twelve common laboratory solvents.[19] This data serves as an excellent proxy for guiding solvent selection.

Note: The hydrochloride salt form of the analogue significantly enhances its solubility in polar protic solvents compared to the freebase form. The N-methylation in the target compound may slightly increase its lipophilicity, potentially increasing solubility in less polar solvents and slightly decreasing it in highly polar solvents like water, relative to its non-methylated counterpart.

Table 1: Predicted Solubility of N-Methyl-D-tryptophan Methyl Ester in Common Laboratory Solvents (Data adapted and interpreted from studies on L-Tryptophan methyl ester hydrochloride at 298.15 K / 25 °C)[18]

Solvent ClassSolventPolarityPredicted Solubility RankRationale for Prediction
Polar Protic WaterHighModerate to HighThe presence of a hydrochloride salt would make it highly soluble. As a freebase, solubility will be lower but still significant due to hydrogen bonding with the N-H and ester groups.
MethanolHighVery HighExcellent hydrogen bond donor and acceptor. Effectively solvates both polar and nonpolar regions of the molecule.[18]
EthanolHighHighSimilar to methanol but slightly lower solvating power due to increased hydrocarbon character.[18]
n-PropanolMediumModerateReduced polarity and increased steric hindrance compared to methanol and ethanol lead to lower solubility.[20]
IsopropanolMediumModerateBranching further reduces solvating efficiency compared to its linear isomer, n-propanol.[20]
Polar Aprotic Acetone (Propanone)MediumLow to ModerateCan accept hydrogen bonds but cannot donate them, leading to less effective solvation of the N-H group compared to protic solvents.[18]
AcetonitrileMediumLowDespite its polarity, it is a poor hydrogen bond acceptor, resulting in very low solubility for this class of compound.[18]
Ethyl AcetateLowVery LowLimited polarity and hydrogen bonding capability make it a poor solvent for this molecule.[18]
Nonpolar TolueneLowVery LowDominated by van der Waals interactions, which are insufficient to overcome the crystal lattice energy of the polar solute.
HexaneVery LowInsolubleMismatch in polarity ("like dissolves like" principle) predicts negligible solubility.

Practical Applications in Research and Development

A well-defined solubility profile is not just data; it is actionable intelligence that guides critical decisions throughout the drug development pipeline.[2][21]

  • Reaction Chemistry: Selection of an appropriate solvent ensures that reactants are in the same phase, improving reaction rates and yields. For N-Methyl-D-tryptophan Methyl Ester synthesis or modification, a solvent like methanol or ethanol would likely be a good starting point.

  • Purification and Crystallization: The differential solubility of the compound across various solvents is the basis for purification by crystallization. A common strategy involves dissolving the crude product in a "good" solvent (e.g., methanol) and then inducing precipitation by adding a "poor" solvent (an anti-solvent, e.g., ethyl acetate or hexane).

  • Formulation Development: For preclinical in vitro and in vivo studies, the compound must be dissolved in a biocompatible vehicle. Understanding its solubility in aqueous buffers, co-solvent systems (e.g., water/ethanol mixtures), and other pharmaceutically acceptable excipients is essential for developing stable and effective formulations.[22]

Conclusion

The solubility profile of N-Methyl-D-tryptophan Methyl Ester is a multifaceted characteristic governed by its unique chemical structure. It is predicted to exhibit high solubility in polar protic solvents like methanol and ethanol, moderate solubility in water, and poor solubility in aprotic and nonpolar solvents. This behavior is a direct consequence of the interplay between its hydrogen bonding capabilities and the polarity of the surrounding solvent medium. The methodologies outlined herein, from the gold-standard shake-flask technique to rapid HTS assays, provide a robust framework for obtaining the precise, high-quality data required for informed decision-making. By leveraging this fundamental physicochemical knowledge, researchers can more effectively and efficiently advance promising molecules through the complex pipeline of pharmaceutical development.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. Vertex AI Search.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Vertex AI Search.
  • Shake-Flask Solubility Assay - Bienta. Vertex AI Search.
  • Polarity of Solvents. Vertex AI Search.
  • Solvents and Polarity. Wiley Online Library. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Vertex AI Search.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Vertex AI Search.
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Methodological & Application

Application Note: Precision Synthesis of N-Methyl-D-Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Challenge of Selective N-Methylation

The synthesis of N-Methyl-D-tryptophan Methyl Ester presents a classic chemoselectivity challenge in amino acid chemistry. The objective is to methylate the


-amine without alkylating the indole nitrogen (

) or proceeding to the dimethylated species (N,N-dimethyl).
  • Indole Interference: The indole nitrogen, while relatively non-nucleophilic (pKa

    
     17), can participate in alkylation reactions under strong basic conditions (e.g., NaH/MeI), leading to complex mixtures of 
    
    
    
    -methyl and
    
    
    -methyl products.[1]
  • Over-Alkylation: Direct alkylation of primary amines with methyl iodide (MeI) is difficult to control, typically resulting in a mix of mono-methyl, di-methyl, and quaternary ammonium salts.[1]

  • Stereochemical Integrity: The D-configuration must be preserved. Harsh basic conditions or high temperatures can induce racemization via enolization of the ester.[1]

The Solution: The Fukuyama Sulfonamide Strategy

To ensure high purity and strict mono-methylation, this protocol utilizes the Fukuyama Amine Synthesis (Nosyl protection strategy). This method converts the primary amine to a sulfonamide, which significantly acidifies the N-H proton (pKa


 11).[1] This allows for alkylation using a weak base (K

CO

) that is insufficient to deprotonate the indole nitrogen, thereby achieving perfect chemoselectivity.

Advantages of this Protocol:

  • Chemoselectivity: Exclusively targets the

    
    -amine.
    
  • Mono-Selectivity: Prevents over-methylation.

  • Stereo-Retention: Mild conditions preserve the D-enantiomer configuration.

Part 2: Detailed Experimental Protocol

Phase 1: Esterification of D-Tryptophan

Objective: Convert D-Tryptophan to D-Tryptophan Methyl Ester Hydrochloride.

Reagents:

  • D-Tryptophan (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    , 2.5 equiv)[1]
    
  • Methanol (Anhydrous, Solvent)[1][2][3][4]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Suspension: Suspend D-Tryptophan (10.0 g, 49.0 mmol) in anhydrous Methanol (100 mL). Cool the suspension to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride (8.9 mL, 122.5 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.[1][4]

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

  • Workup: Concentrate the solution in vacuo to remove solvent and excess HCl.

  • Crystallization: Triturate the residue with cold Diethyl Ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.[1]

    • Yield: Typically >95%[1]

    • Product: D-Tryptophan Methyl Ester HCl (1 )

Phase 2: Nosyl Protection & Selective Methylation

Objective: Install the 2-nitrobenzenesulfonyl (Ns) group, methylate, and deprotect.[1]

Reagents:

  • 1 (D-Trp-OMe·HCl)

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Methyl Iodide (MeI)[1][5]

  • Thiophenol (PhSH) or Mercaptoacetic acid[1]

  • Bases: Triethylamine (TEA), Potassium Carbonate (K

    
    CO
    
    
    
    ), Cesium Carbonate (Cs
    
    
    CO
    
    
    )[1]

Step 2A: N-Nosylation

  • Suspend 1 (10.0 mmol) in DCM (50 mL) at 0°C.

  • Add TEA (2.2 equiv) followed by 2-Nitrobenzenesulfonyl chloride (1.1 equiv).

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1]

  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine.[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Intermediate: N-Ns-D-Trp-OMe (2 )

Step 2B: Selective N-Methylation Critical Control Point: Use a weak base to avoid indole alkylation.[1]

  • Dissolve 2 (Intermediate) in DMF (0.1 M concentration).

  • Add K

    
    CO
    
    
    
    (2.0 equiv) and Methyl Iodide (1.2 equiv).[1]
  • Stir at RT for 4–12 hours.

    • Note: The sulfonamide N-H is acidic enough to be deprotonated by carbonate, while the indole N-H remains protonated.[1]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

    • Intermediate: N-Me-N-Ns-D-Trp-OMe (3 )

Step 2C: Denosylation (Fukuyama Deprotection) [1]

  • Dissolve 3 in DMF or Acetonitrile.[1]

  • Add Thiophenol (1.2 equiv) and K

    
    CO
    
    
    
    (3.0 equiv) OR Mercaptoacetic acid (2.0 equiv) with DBU (3.0 equiv).
    • Safety Note: Thiophenol is toxic and malodorous.[1] Use bleach to quench glassware.[1]

  • Stir at RT for 1–2 hours. The solution will turn bright yellow (formation of the Meisenheimer complex byproduct).[1]

  • Purification: Dilute with ether/EtOAc. Extract the amine into 1N HCl (aqueous).[1] Wash the organic layer (containing the sulfur byproduct) with solvent.[1] Basify the aqueous layer with NaHCO

    
     and extract the product back into DCM.[1]
    
  • Final Isolation: Dry (Na

    
    SO
    
    
    
    ) and concentrate to yield the target oil or recrystallize as the HCl salt.

Part 3: Data & Visualization[1]

Quantitative Reagent Table
StepReagentEquiv.RoleCritical Parameter
1 D-Tryptophan1.0SubstrateHigh optical purity (>99% ee)
1 SOCl

2.5ActivatorAdd at 0°C to prevent degradation
2A 2-NsCl1.1Protecting GroupLimits reaction to mono-alkylation
2B K

CO

2.0BaseMust be weak (pKb ~3.6) to spare Indole
2B MeI1.2Alkylating AgentExcess removed in workup
2C Thiophenol1.2ScavengerNucleophile for deprotection
Reaction Pathway Diagram[2][6]

G Trp D-Tryptophan Ester D-Trp-OMe (HCl Salt) Trp->Ester SOCl2, MeOH Reflux, 4h Nosyl N-Ns-D-Trp-OMe (Sulfonamide) Ester->Nosyl 2-NsCl, TEA DCM, 0°C Methyl N-Me-N-Ns-D-Trp-OMe (Methylated) Nosyl->Methyl MeI, K2CO3 DMF, RT (Selective) Final N-Methyl-D-Trp-OMe (Target) Methyl->Final PhSH, Base Denosylation

Figure 1: Synthetic pathway utilizing the Fukuyama sulfonamide strategy to ensure mono-methylation and indole protection.

Experimental Workflow Diagram

Workflow Start Start: D-Trp-OMe.HCl Protect Add 2-NsCl + TEA DCM, 2h Start->Protect Check1 TLC Check (Complete Conversion?) Protect->Check1 Check1->Protect No (Add Reagent) Alkylate Add K2CO3 + MeI DMF, 12h Check1->Alkylate Yes Wash Aq. Workup (Remove DMF) Alkylate->Wash Deprotect Add PhSH + Base Cleave Nosyl Wash->Deprotect Extract Acid/Base Extraction Purification Deprotect->Extract Final Isolate N-Me-D-Trp-OMe Extract->Final

Figure 2: Operational workflow for the N-methylation phase, highlighting the purification checkpoints.

Part 4: References

  • Fukuyama Amine Synthesis (Primary Reference): Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[1][6] Tetrahedron Letters1995 , 36(36), 6373–6374.[1]

  • Esterification Protocol: Li, B.; et al.[1][2] "A Practical Synthesis of Amino Acid Methyl Esters." Organic Process Research & Development2012 , 16, 1082.[1]

  • Selective Methylation of Tryptophan Derivatives: Yang, L.; Chiu, K. "Solid phase synthesis of Fmoc N-methyl amino acids: Application of the Fukuyama amine synthesis."[1] Tetrahedron Letters1997 , 38(42), 7307-7310.[1]

  • Indole Protection Considerations: Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[1]

Sources

N-Methyl-D-tryptophan Methyl Ester as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: N-Methyl-D-Tryptophan Methyl Ester Advanced Building Block for Peptidomimetics and Alkaloid Synthesis

Executive Summary

N-Methyl-D-Tryptophan Methyl Ester (CAS: 131831-87-3) is a specialized amino acid derivative serving as a critical scaffold in modern drug discovery. Unlike its proteinogenic L-isomer, this D-enantiomer provides exceptional resistance to enzymatic degradation, while the N-methylation introduces conformational constraints that favor cis-amide bond formation. This molecule is best known as a key intermediate in the total synthesis of Jasplakinolide (a potent actin-polymerizing depsipeptide) and as a tool for probing the Indoleamine 2,3-dioxygenase (IDO) pathway.

This guide details the synthesis, purification, and application of this building block, specifically addressing the challenges of steric hindrance in peptide coupling and the stereochemical integrity required for high-affinity ligand development.

Chemical Profile & Structural Distinction

Crucial Distinction: Researchers must distinguish between N-alpha-methylation (backbone modification) and 1-Indole-methylation (side-chain modification).

  • Target Molecule: N-

    
    -Methyl-D-Tryptophan Methyl Ester (Peptidomimetic backbone).
    
  • Common Confusant: 1-Methyl-D-Tryptophan (IDO Inhibitor clinical candidate).[1][2]

PropertySpecification
IUPAC Name Methyl (2R)-2-(methylamino)-3-(1H-indol-3-yl)propanoate
CAS Number 131831-87-3
Molecular Formula C

H

N

O

Molecular Weight 232.28 g/mol
Chirality D-Isomer (R-configuration)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water.[3]
Primary Utility Peptidomimetic synthesis,

-turn induction, Metabolic stability.

Protocol A: Synthesis of N-Methyl-D-Tryptophan Methyl Ester

Objective: Efficient conversion of D-Tryptophan Methyl Ester to its N-methylated analog via reductive amination.

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) with formaldehyde, followed by selective reduction. The use of Sodium Cyanoborohydride (NaCNBH


) at slightly acidic pH prevents over-methylation to the dimethyl species.
Materials:
  • D-Tryptophan Methyl Ester HCl (CAS: 14907-27-8)

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (NaCNBH

    
    )
    
  • Acetic Acid (glacial)

  • Methanol (anhydrous)[4][5]

Step-by-Step Methodology:
  • Preparation: Dissolve D-Tryptophan Methyl Ester HCl (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Imine Formation: Add Formaldehyde (1.2 eq) followed by Acetic Acid (2.0 eq) to adjust pH to ~5–6. Stir at 0°C for 15 minutes.

    • Checkpoint: The solution should remain clear. Turbidity indicates solubility issues; add minimal MeOH if necessary.

  • Reduction: Add NaCNBH

    
     (1.5 eq) portion-wise over 20 minutes at 0°C.
    
    • Caution: Evolution of H

      
       gas.[4] Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 95:5). The product (secondary amine) will run higher than the starting primary amine.

  • Quenching: Quench with saturated aqueous NaHCO

    
     (pH ~8).
    
  • Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash Column Chromatography (SiO

    
    ). Elute with Hexane/EtOAc (gradient 4:1 to 1:1).
    
    • Yield Target: >85% as a pale yellow oil or amorphous solid.

Protocol B: Incorporation into Peptides (Solid Phase)

Objective: Overcoming steric hindrance during the coupling of N-methylated residues.

Challenge: The N-methyl group creates significant steric bulk, making the secondary amine a poor nucleophile. Standard HBTU/DIC coupling often fails or results in deletion sequences.

Optimized Coupling System:
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – critical to reduce racemization and accelerate reaction.

  • Base: DIPEA (Diisopropylethylamine)[4][5]

Workflow:
  • Resin Swelling: Swell resin (e.g., 2-Chlorotrityl) in DMF for 30 min.

  • Activation (Pre-activation is key):

    • Dissolve Next-Amino-Acid (3.0 eq) + HATU (2.9 eq) + HOAt (3.0 eq) in minimal DMF.

    • Add DIPEA (6.0 eq).[6] Shake for 1 minute.

    • Note: The solution typically turns yellow/orange.

  • Coupling: Add the activated mixture to the resin-bound N-Methyl-D-Trp residue.

  • Duration: Double coupling is mandatory .

    • Cycle 1: 2 hours at RT.

    • Cycle 2: Overnight at RT or 1 hour at 50°C (microwave assisted).

  • Validation: Chloranil Test (specifically for secondary amines).

    • Positive (Uncoupled): Blue/Green beads.

    • Negative (Coupled): Colorless/Brown beads.

    • Note: The standard Kaiser test does not work reliably for secondary amines.

Strategic Application: Jasplakinolide & Actin Modulation

N-Methyl-D-Tryptophan Methyl Ester is the direct synthetic precursor to the "B-ring" of Jasplakinolide (Jaspamide).

  • Mechanism: Jasplakinolide stabilizes actin filaments, inducing polymerization and apoptosis.

  • Structure-Activity Relationship (SAR): The D-configuration of the Tryptophan moiety is essential for binding to the actin cleft. The N-methyl group locks the macrocycle into a rigid conformation necessary for bioactivity.

  • Research Use: Synthesizing analogs using this building block allows researchers to tune the potency and solubility of actin-targeting payloads for Antibody-Drug Conjugates (ADCs).

Visualization: Pathway & Logic

Figure 1: Synthesis and Application Logic Flow

This diagram illustrates the conversion of the raw material into the active building block and its downstream integration into high-value targets.[5][7]

G D_Trp D-Tryptophan (Start) D_Trp_OMe D-Trp Methyl Ester (Intermediate) D_Trp->D_Trp_OMe Esterification (SOCl2/MeOH) N_Me_Block N-Me-D-Trp-OMe (Target Building Block) D_Trp_OMe->N_Me_Block Reductive Amination (HCHO/NaCNBH3) Peptide Peptidomimetics (Protease Resistance) N_Me_Block->Peptide HATU Coupling Jasp Jasplakinolide (Actin Polymerization) N_Me_Block->Jasp Macrocyclization IDO_Probe IDO Pathway (Negative Control/Probe) N_Me_Block->IDO_Probe Derivatization

Caption: Synthesis workflow from D-Tryptophan to N-Methyl-D-Trp-OMe and its divergence into therapeutic applications.

Figure 2: Conformational Impact of N-Methylation

This diagram explains the "Why" behind using this molecule: The N-Methyl effect on peptide bond geometry.

G Standard Standard Peptide Bond (Trans-favored) N_Methyl N-Methylated Bond (Cis-population increased) Standard->N_Methyl Methylation (Steric Clash) Effect1 Beta-Turn Induction N_Methyl->Effect1 Effect2 Proteolytic Stability N_Methyl->Effect2 Effect3 Membrane Permeability N_Methyl->Effect3

Caption: Mechanistic impact of N-methylation on peptide geometry and pharmacokinetics.

References

  • Synthesis of N-Methyl Amino Acids: Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[7][8] Chemical Reviews, 104(11), 5823-5846.

  • Jasplakinolide Total Synthesis: Ghosh, A. K., & Moon, D. K. (2007). Enantioselective total synthesis of (+)-jasplakinolide. Organic Letters, 9(12), 2425-2427.

  • Peptide Coupling Protocols (HATU/HOAt): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • IDO Pathway and Tryptophan Analogs: Löb, S., et al. (2009). The IDO inhibitor 1-methyl-tryptophan upregulates IDO1 in human cancer cells.[1] PLOS ONE, 4(5), e19823. (Context for D-isomer specificity).

  • N-Methylation and Membrane Permeability: Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599.

Sources

Probing the Interactome: A Guide to Utilizing N-Methyl-D-tryptophan Methyl Ester in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of N-Methyl-D-tryptophan Methyl Ester as a novel probe for investigating protein-protein interactions (PPIs). While the direct use of this specific compound is an emerging area, this document synthesizes established principles from the broader use of tryptophan analogs to provide a robust framework for its application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to leverage this tool in their discovery workflows.

Introduction: The Significance of Tryptophan in Protein Interfaces

Tryptophan residues are frequently enriched at the interfaces of interacting proteins, where they play a crucial role in the stability and specificity of these interactions.[1][2] The unique properties of the indole side chain of tryptophan, including its large hydrophobic surface area, its capacity for hydrogen bonding through the indole nitrogen, and its involvement in cation-π and π-π stacking interactions, make it a "hotspot" for molecular recognition.[1][2] Consequently, analogs of tryptophan that subtly modify these properties can serve as powerful tools to probe the energetic contributions of individual tryptophan residues to a given protein-protein interaction.

N-Methyl-D-tryptophan Methyl Ester presents an intriguing modification. The methylation at the indole nitrogen (N1 position) eliminates the hydrogen bond donating capacity of the tryptophan side chain.[3] This seemingly minor alteration can have profound effects on protein-protein interactions that are critically dependent on this hydrogen bond for affinity and specificity. The methyl ester modification at the C-terminus, on the other hand, can enhance cell permeability and reduce the charge of the molecule, which can be advantageous in certain experimental setups. The D-amino acid configuration provides resistance to proteolysis, a valuable attribute for in vivo or cell-based assays.

Mechanism of Action: A Tale of Disruption and Probing

The primary mechanism by which N-Methyl-D-tryptophan Methyl Ester can be employed to study PPIs is through competitive displacement or as a biophysical probe.

  • Competitive Inhibition: If a key tryptophan residue at a PPI interface utilizes its indole N-H for a critical hydrogen bond, N-Methyl-D-tryptophan Methyl Ester can act as a competitive inhibitor. By binding to the pocket that accommodates the tryptophan side chain, it will sterically occlude the natural binding partner while being incapable of forming the essential hydrogen bond, thus disrupting the interaction.

  • Biophysical Probe: The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment. This property is exploited in various biophysical assays. While N-methylation can slightly alter the fluorescence properties, the fundamental principle remains. Changes in the fluorescence emission spectrum, quantum yield, and anisotropy upon binding to a protein can provide quantitative information about the binding affinity and kinetics.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a starting point for researchers. Optimization will likely be required for specific protein systems.

Fluorescence Polarization Assay for Measuring Binding Affinity

This assay is a robust method for quantifying the interaction between a small molecule (like N-Methyl-D-tryptophan Methyl Ester) and a larger protein.

Principle: A fluorescent molecule, when excited with polarized light, will emit polarized light. The degree of polarization is inversely proportional to the molecule's tumbling rate in solution. Small, unbound molecules tumble rapidly, leading to low polarization. When bound to a larger protein, the tumbling rate slows dramatically, resulting in a high polarization signal.

Materials:

  • N-Methyl-D-tryptophan Methyl Ester

  • Purified target protein

  • Assay buffer (e.g., PBS, Tris-HCl with appropriate pH and salt concentration)

  • Fluorescence plate reader with polarization filters

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of N-Methyl-D-tryptophan Methyl Ester in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the target protein in the assay buffer.

    • Prepare a working solution of N-Methyl-D-tryptophan Methyl Ester in the assay buffer at a concentration that gives a stable and measurable fluorescence signal.

  • Assay Setup:

    • In a suitable microplate (e.g., black, 384-well), add a constant volume of the N-Methyl-D-tryptophan Methyl Ester working solution to each well.

    • Add increasing concentrations of the target protein to the wells.

    • Include control wells containing only the N-Methyl-D-tryptophan Methyl Ester solution (for minimum polarization) and wells with the highest protein concentration (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

    • Measure the fluorescence polarization using the plate reader. Excite the sample at a wavelength appropriate for the tryptophan analog (around 295 nm) and measure the emission at two perpendicular planes (parallel and perpendicular to the excitation plane).

  • Data Analysis:

    • The instrument will calculate the polarization (P) or anisotropy (r) values.

    • Plot the change in polarization as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Workflow for Fluorescence Polarization Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Prepare Reagent Dilutions (Protein and Compound) plate_setup Plate Setup: Constant [Compound] Variable [Protein] reagent_prep->plate_setup Dispense incubation Incubate to Equilibrium plate_setup->incubation Incubate fp_read Measure Fluorescence Polarization incubation->fp_read Read Plate data_analysis Plot Polarization vs. [Protein] and Fit to Binding Curve fp_read->data_analysis Analyze Data kd_determination Determine Dissociation Constant (Kd) data_analysis->kd_determination Calculate

Caption: Workflow for determining binding affinity using a fluorescence polarization assay.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: One binding partner (e.g., the protein) is placed in the sample cell of the calorimeter, and the other (N-Methyl-D-tryptophan Methyl Ester) is titrated into the cell from a syringe. The heat released or absorbed upon binding is measured, and from this, the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined.

Materials:

  • N-Methyl-D-tryptophan Methyl Ester

  • Purified target protein

  • Dialysis buffer (identical for both protein and compound)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen assay buffer.

    • Dissolve the N-Methyl-D-tryptophan Methyl Ester in the final dialysis buffer. This is crucial to minimize heat signals from buffer mismatch.

    • Degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the N-Methyl-D-tryptophan Methyl Ester solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change as a function of the molar ratio of the compound to the protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Data Interpretation and Case Study Insights

The data obtained from these experiments can provide valuable insights into the role of the target tryptophan residue in the PPI.

ParameterInterpretationExample Insight
Binding Affinity (Kd) The strength of the interaction. A lower Kd indicates a stronger interaction.If N-Methyl-D-tryptophan Methyl Ester binds with high affinity, it suggests the native tryptophan's indole ring is a key binding determinant.
Enthalpy (ΔH) The heat change upon binding. A negative ΔH indicates an enthalpically driven interaction (favorable bond formation).A significant difference in ΔH between the native ligand and the N-methylated analog can point to the energetic contribution of the indole N-H hydrogen bond.
Entropy (ΔS) The change in disorder upon binding. A positive ΔS indicates an entropically driven interaction (e.g., release of water molecules).Changes in entropy can reflect differences in the conformational flexibility of the protein upon binding the analog versus the natural ligand.

Hypothetical Case Study:

Consider a protein-protein interaction where a tryptophan on protein A inserts into a pocket on protein B. Mutagenesis studies suggest this tryptophan is critical.

  • Experiment: Using fluorescence polarization, the Kd for the interaction of N-Methyl-D-tryptophan Methyl Ester with protein B is determined to be in the low micromolar range.

  • Interpretation: This indicates that the indole side chain itself, even without the N-H hydrogen bond, contributes significantly to the binding energy, likely through hydrophobic and π-stacking interactions.

  • Follow-up: An ITC experiment reveals that the binding of a peptide containing the native tryptophan is strongly enthalpically driven, while the binding of N-Methyl-D-tryptophan Methyl Ester has a much less favorable enthalpy change. This strongly suggests that the hydrogen bond from the indole N-H is a major contributor to the overall binding affinity.

Mechanism of N-Methyl-D-tryptophan Methyl Ester as a Probe

PPI_Probe_Mechanism cluster_native Native Interaction cluster_probe Probing with Analog ProteinA Protein A Trp Tryptophan ProteinA->Trp ProteinB Protein B Pocket Binding Pocket ProteinB->Pocket Trp->Pocket Binding HBond H-Bond Trp->HBond N-H NMeTrp N-Methyl-D-Trp Methyl Ester Pocket->HBond BlockedHBond No H-Bond Pocket->BlockedHBond NMeTrp->Pocket Competitive Binding NMeTrp->BlockedHBond N-CH3

Caption: N-Methyl-D-tryptophan Methyl Ester competes for the binding pocket but cannot form the key hydrogen bond.

Conclusion and Future Directions

N-Methyl-D-tryptophan Methyl Ester represents a valuable, yet underutilized, tool for the detailed investigation of protein-protein interactions. By systematically dissecting the energetic contributions of tryptophan residues, researchers can gain a deeper understanding of the molecular basis of biological recognition. This knowledge is not only fundamental to our understanding of cellular processes but is also critical for the rational design of novel therapeutics that target protein-protein interfaces. Future studies could involve the synthesis of a wider range of N-alkylated tryptophan derivatives to probe the steric and electronic requirements of tryptophan binding pockets with even greater precision.

References

  • Chen, H. Y., & Chen, Y. C. (2003). Study of protein-protein interactions by fluorescence of tryptophan analogs: application to immunoglobulin G binding domain of streptococcal protein G. Biopolymers, 72(2), 116–122. [Link]

  • Beattie, B. K., & Merrill, A. R. (2001). Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions. Biochemistry, 40(1), 215–223. [Link]

  • Beattie, B. K., & Merrill, A. R. (2001). Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions. Biochemistry, 40(1), 215–223. [Link]

  • Smits, S. H. J., Galiano, L., & Seeger, M. A. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society, 144(30), 13579–13590. [Link]

  • Smits, S. H. J., Galiano, L., & Seeger, M. A. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. SciSpace, by Typset, 144(30), 13579-13590. [Link]

  • Chem-Impex International. (n.d.). D-Tryptophan methyl ester hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester. PubChem Compound Summary for CID 7188267. Retrieved from [Link]

  • Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
  • National Institute of Standards and Technology. (n.d.). L-Tryptophan, N,N-dimethyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • de Planque, M. R. R., & Killian, J. A. (2003). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. Molecular Membrane Biology, 20(4), 271-284. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Tryptophan, methyl ester. PubChem Compound Summary for CID 77980. Retrieved from [Link]

  • Samso, M., & D'Arcy, S. (2023). Roles of inter- and intramolecular tryptophan interactions in membrane-active proteins revealed by racemic protein crystallography. Communications Biology, 6(1), 747. [Link]

  • Abu-Abed, M., & Bar-Nun, A. (2007). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. Current Medicinal Chemistry, 14(13), 1431-1441. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-D-Tryptophan Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: N-Methyl-D-tryptophan Methyl Ester (CAS: Specific derivatives vary, core structure focus) Audience: Organic Chemists, Process Development Scientists

Executive Summary: The "Yield-Killer" Triad

Synthesizing N-Methyl-D-tryptophan Methyl Ester is deceptively complex. Unlike simple amino acids, the indole ring of Tryptophan introduces three specific failure modes that destroy yield:

  • Pictet-Spengler Cyclization: The indole ring attacks the iminium intermediate during methylation, forming a tricyclic

    
    -carboline instead of the desired product.
    
  • Indole Oxidation: The electron-rich indole is sensitive to acid/oxidative stress, leading to "tarry" dark mixtures.

  • Racemization: The D-configuration is expensive; harsh esterification conditions can erode the enantiomeric excess (ee).

This guide prioritizes Reductive Amination as the primary methylation strategy due to its atom economy, but provides the Nosyl-Protection Route as the high-purity alternative.

Module 1: The Foundation (Esterification)

Before methylation, the carboxylic acid must be protected. The standard Fischer esterification is risky for Tryptophan due to high heat.

Optimized Protocol: Thionyl Chloride/Methanol (Low-Temp)

Standard acid reflux often degrades the indole. This protocol uses in-situ generation of HCl at controlled temperatures.

  • Setup: Flame-dry a 2-neck RBF. Flush with Ar/N2.

  • Solvent: Add anhydrous MeOH (0.2 M concentration relative to D-Trp). Cool to -10°C (Ice/Salt bath).

  • Activation: Add Thionyl Chloride (

    
    , 2.5 equiv) dropwise. Caution: Exothermic.
    
    • Technical Note: Maintain temp < 0°C during addition to prevent indole oxidation.

  • Addition: Add D-Tryptophan (1.0 equiv) in one portion.

  • Reaction: Allow to warm to RT. Stir 12–16h. Do not reflux unless conversion is <90% by TLC.

  • Workup: Concentrate in vacuo. Do not heat above 40°C.

Troubleshooting Guide: Esterification
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Indole OxidationDegas methanol before use. Ensure strict

atmosphere. Limit temperature to <25°C.
Sticky Gum / No Solid Residual HCl/SolventTriturate the residue with cold diethyl ether or MTBE to induce crystallization of the HCl salt.
Low Yield (<70%) Moisture Ingress

reacts with water to form

, stopping catalysis. Use fresh anhydrous MeOH.

Module 2: The Critical Step (N-Methylation)

This is where 80% of yields are lost. We compare two strategies.

Strategy A: Reductive Amination (Direct & Fast)

Risk: Pictet-Spengler Cyclization.

The Mechanism of Failure: When formaldehyde condenses with the amine, it forms an iminium ion . If the solution is too acidic, the indole C2 position attacks this iminium ion, closing a 6-membered ring (Tetrahydro-


-carboline).

Protocol:

  • Dissolve D-Trp-OMe (HCl salt) in MeOH.

  • Neutralization (Crucial): Add TEA or DIPEA to adjust pH to ~6–7.

  • Imine Formation: Add Paraformaldehyde (1.1 equiv) or Formalin. Stir 1h at RT.

  • Reduction: Cool to 0°C. Add NaCNBH3 (1.5 equiv) and Acetic Acid (2.0 equiv).

    • Why NaCNBH3? It is stable at pH 5-7, where the iminium forms but the Pictet-Spengler is slower. NaBH4 is too basic and reduces the aldehyde too fast.

  • Quench: Acetone (scavenges unreacted amine).

Strategy B: The "Nosyl" Route (High Purity)

Use this if Strategy A yields >10% cyclized byproduct.

  • Protection: D-Trp-OMe + 2-Nitrobenzenesulfonyl chloride (NsCl)

    
     Ns-D-Trp-OMe.
    
  • Methylation: Ns-D-Trp-OMe + MeI +

    
     (DMF).
    
    • Advantage:[1][2][3][4][5] No iminium ion = Zero Pictet-Spengler risk . Mono-methylation is guaranteed by the sulfonamide.

  • Deprotection: Thiophenol/Base removes the Nosyl group.

Visualization: The Pictet-Spengler Trap

Figure 1: The kinetic competition between reduction (desired) and Pictet-Spengler cyclization (undesired).[6] Control of pH is the throttle for Path B.

Module 3: Troubleshooting & FAQ

Q: I see a new spot on TLC just above my product that won't separate. What is it?

A: This is likely the dimethylated impurity (


-dimethyl-D-Trp-OMe).
  • Cause: Too much formaldehyde or reducing agent, or allowing the reaction to run too long.

  • Fix: Switch to the Nosyl (Strategy B) route, which chemically prevents dimethylation. If using Reductive Amination, add the reducing agent slowly and stop exactly when the starting material disappears.

Q: My optical rotation is lower than the literature value. Did I racemize it?

A: Likely yes.

  • Check: Did you heat the reaction while base (TEA/DIPEA) was present?

  • Mechanism: Bases abstract the

    
    -proton adjacent to the ester, forming an enolate which destroys chirality.
    
  • Fix: Keep all basic steps (neutralization, workup) at 0°C to RT . Never reflux a tryptophan ester in the presence of base.

Q: How do I remove the Pictet-Spengler byproduct?

A: It is difficult to separate by silica chromatography as the polarity is similar to the product.

  • Technique: The byproduct is a secondary amine (cyclic). The product is also a secondary amine. However, the byproduct is more rigid/lipophilic.

  • Try: Recrystallization from EtOAc/Hexanes . The planar tricyclic impurity often crystallizes out differently than the flexible linear ester.

Summary of Yield Data by Method

MethodTypical YieldPurity ProfileMain Risk
Direct Alkylation (MeI) 30–40%Low (Mix of mono/di/quat)Over-methylation
Reductive Amination (Standard) 50–65%Med (Cyclized impurity)Pictet-Spengler Cyclization
Reductive Amination (Optimized) 75–85% HighRequires strict pH/Temp control
Nosyl Protection Route 70–80%Very High More steps (3 vs 1)

References

  • Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press.
  • Guzmán, F., et al. (2010). "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH." Tetrahedron Letters, 51(30).
  • Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler Condensation: A New Direction for an Old Reaction." Chemical Reviews, 95(6), 1797–1842. Link (Definitive mechanism of the cyclization side-reaction).

  • Li, J. (2011). "Thionyl Chloride."[7][8][9][10] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Esterification standards).

  • BenchChem Technical Support. (2025). "Optimization of Tryptophan Esterification." (General handling of Tryptophan sensitivity).

Sources

Technical Support Center: Optimizing N-Methylation of D-Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting for Regioselective Methylation Ticket ID: TRP-MET-001

Executive Summary: The Chemical Challenge

You are likely encountering one of three critical failure modes when attempting to methylate D-tryptophan methyl ester:

  • Loss of Optical Purity (Racemization): The

    
    -proton of amino acid esters is acidic. Basic conditions required for direct alkylation (e.g., MeI/NaH) typically destroy the D-configuration.
    
  • Regioselectivity Issues: Tryptophan contains two nucleophilic nitrogens: the aliphatic

    
    -amine and the aromatic indole nitrogen (
    
    
    
    ).
  • Over-alkylation: Controlling the reaction to stop at the mono-methylated secondary amine (

    
    -Me) rather than the dimethylated tertiary amine or quaternary ammonium salt.
    

The Solution: Abandon direct alkylation with methyl halides. The industry-standard optimized condition is Reductive Amination using Sodium Triacetoxyborohydride (STAB) . This method is mild, preserves chirality, and is highly selective for the


-amine over the indole.
Module 1: The Optimized Protocol (Gold Standard)

This protocol minimizes racemization by maintaining a weakly acidic/neutral pH and avoids


-methylation by exploiting the low nucleophilicity of the indole nitrogen under these conditions.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
D-Trp-OMe·HCl 1.0SubstrateUse HCl salt for stability; neutralize in situ.
Formaldehyde 1.1 - 1.5ElectrophileUse 37% aq. solution or Paraformaldehyde (depolymerize first).
STAB 1.5 - 2.0ReductantSodium triacetoxyborohydride. Milder than

; safer than

.
AcOH 1.0 - 2.0CatalystPromotes iminium ion formation.
DCE or THF SolventMedium1,2-Dichloroethane is standard; THF if halogenated solvents are restricted.
Step-by-Step Workflow
  • Preparation: Suspend D-Tryptophan Methyl Ester HCl (1.0 equiv) in DCE (0.2 M concentration).

  • Neutralization (Critical): Add TEA (1.0 equiv) to free the amine. Do not use excess base to prevent racemization.

  • Imine Formation: Add Formaldehyde (1.2 equiv). Stir at Room Temperature (RT) for 30–60 mins.

    • Checkpoint: The solution usually clears as the imine forms.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) and Acetic Acid (1.0 equiv).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
Module 2: Visualization of Reaction Logic

The following diagram illustrates the kinetic pathway and decision points for the synthesis.

ReactionPathway Start D-Trp-OMe (HCl Salt) Imine Imine Intermediate (Schiff Base) Start->Imine Condensation Side_Indole Side Product: Indole Methylation Start->Side_Indole Direct Alkylation (High pH) Product N-alpha-Methyl D-Trp-OMe Imine->Product Hydride Reduction (Kinetic Control) Side_Quat Side Product: Dimethylation Product->Side_Quat Excess HCHO Long Reaction Time Reagent1 HCHO / TEA Reagent2 STAB / AcOH DirectAlk MeI / NaH (AVOID)

Caption: Reaction pathway showing the selective reductive amination route (Green) versus high-risk direct alkylation routes (Red).

Module 3: Troubleshooting & FAQs
Q1: I am observing significant racemization (loss of D-configuration). What is happening?

Diagnosis: Base-catalyzed enolization. Mechanism: The


-proton adjacent to the ester is acidic (

). If you use strong bases (NaH, LDA) or even excess tertiary amines (TEA/DIPEA) for prolonged periods, the proton is removed, forming an achiral enolate intermediate. Upon reprotonation, you get a racemic mixture. Corrective Action:
  • Switch to STAB: The reductive amination conditions are acidic/neutral (pH 5–6), which suppresses enolization.

  • Limit Base: Only use enough base (1.0 equiv) to neutralize the HCl salt.

  • Check Solvent: Avoid DMF/DMSO if possible, as they can enhance basicity. Use DCE or DCM.

Q2: I see methylation on the Indole nitrogen (

). How do I stop this?

Diagnosis: Non-selective electrophile or high pH. Mechanism: The indole nitrogen is a very weak nucleophile (lone pair is part of the aromatic system). It only reacts with "hot" electrophiles (like Methyl Iodide) or under strong deprotonation. Corrective Action:

  • Stop using Methyl Iodide: MeI will methylate the indole. Formaldehyde/STAB will not methylate the indole under standard conditions.

  • Protection: If you must use alkyl halides, you must protect the indole first (e.g.,

    
    -Boc or 
    
    
    
    -Formyl). However, for simple N-methylation, this is usually unnecessary if you switch to reductive amination.
Q3: I am getting the Dimethylated product (

-dimethyl).

Diagnosis: Over-reaction of the secondary amine. Mechanism: The mono-methylated product is more nucleophilic than the starting primary amine. If excess formaldehyde is present, it will react again. Corrective Action:

  • Stepwise Addition: Ensure the imine is fully formed before adding the reducing agent.

  • Stoichiometry: strictly limit Formaldehyde to 1.1 equivalents.

  • Steric Bulk: If the problem persists, switch to a bulkier reducing agent or use a temporary protecting group strategy (e.g., Nosyl protection

    
     Methylation 
    
    
    
    Denosylation), known as the Fukuyama Amine Synthesis .
Q4: Why use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride?

Comparison:

  • STAB (

    
    ):  Non-toxic, faster reaction, does not require pH adjustment (internally buffered), better regioselectivity.
    
  • 
    :  Highly toxic (cyanide byproduct), requires careful pH monitoring (pH 4–6), slower.
    
  • 
    :  Too strong; reduces aldehydes to alcohols faster than it reduces imines (unless pre-formed).
    
Module 4: Advanced Troubleshooting Logic Tree

Use this flow to diagnose impurity profiles in your LC-MS data.

Troubleshooting Start Analyze LC-MS / NMR Q1 Is Indole Methylated? Start->Q1 Q2 Is Product Racemic? Q1->Q2 No Sol1 Fix: Switch from MeI to Reductive Amination (STAB) Q1->Sol1 Yes Q3 Is Product Dimethylated? Q2->Q3 No Sol2 Fix: Reduce Base Load; Keep pH < 7 Q2->Sol2 Yes Sol3 Fix: Lower HCHO equiv; Lower Temp Q3->Sol3 Yes

Caption: Diagnostic logic for identifying root causes of impurities based on analytical data.

References
  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the foundational protocol for STAB, highlighting its superiority over cyanoborohydride for avoiding side reactions.

  • Borch, R. F., et al. (1971).[2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2] The classic "Borch Reduction" paper establishing the mechanism of imine reduction at controlled pH.[4]

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. Alternative strategy for strictly mono-methylated products if reductive amination fails.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride." Comprehensive database of reaction conditions and functional group tolerance for STAB.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Mass Spectrometric Validation of N-Methyl-D-tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for the synthesis of N-Methyl-D-tryptophan Methyl Ester and its subsequent validation by mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Methylated Amino Acids

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. The introduction of a methyl group to the alpha-amino nitrogen of an amino acid, such as in N-Methyl-D-tryptophan Methyl Ester, can significantly alter the parent molecule's properties. This modification can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and modulate the conformational flexibility of peptides, often leading to increased potency and selectivity of therapeutic candidates.

Given these advantages, the robust and verifiable synthesis of N-methylated amino acids is paramount. This guide focuses on a common synthetic target, N-Methyl-D-tryptophan Methyl Ester, and details its creation from the commercially available D-Tryptophan. We will compare two primary synthetic routes and validate the final product's identity and purity using high-resolution mass spectrometry, a cornerstone of modern analytical chemistry.

Part 1: Comparative Synthesis Strategies

The synthesis of N-Methyl-D-tryptophan Methyl Ester first requires the esterification of the parent amino acid, D-Tryptophan, followed by the selective methylation of the alpha-amino group.

Step 1: Esterification of D-Tryptophan

The initial and critical step is the protection of the carboxylic acid group as a methyl ester. This prevents undesirable side reactions during the subsequent N-methylation step. The most prevalent and efficient method is the Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst.[1]

Recommended Protocol: Thionyl Chloride/Methanol System This method is highly effective as thionyl chloride reacts in situ with methanol to generate anhydrous HCl, which catalyzes the esterification and simultaneously protects the α-amino group as its hydrochloride salt.[1]

  • Preparation : Suspend D-Tryptophan (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition : Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred suspension. Causality: This slow addition is crucial to control the exothermic reaction and prevent the degradation of the starting material.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete (typically 2-4 hours), remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is D-Tryptophan methyl ester hydrochloride.[2] This product is often used directly in the next step without further purification.

Step 2: N-Methylation Methodologies

With the methyl ester in hand, the next stage is the selective methylation of the primary amine. We will compare two common approaches: Reductive Amination and Direct Alkylation.

FeatureMethod A: Reductive AminationMethod B: Direct Alkylation (NaH/CH₃I)
Reagents Formaldehyde, Sodium Cyanoborohydride (NaBH₃CN)Sodium Hydride (NaH), Methyl Iodide (CH₃I)
Mechanism Formation of a Schiff base (imine) followed by selective reduction.Deprotonation of the amine followed by nucleophilic attack on methyl iodide.
Selectivity High selectivity for mono-methylation under controlled conditions. Low risk of over-methylation.[3]Risk of di-methylation (quaternary ammonium salt formation) if excess reagents are used.[3]
Safety Requires handling of toxic formaldehyde and sodium cyanoborohydride.Requires careful handling of highly flammable sodium hydride and toxic methyl iodide.
Yields Generally good to excellent (56-99%).[3]Can be quantitative but sensitive to reaction conditions.[3]
Recommendation Recommended for its higher selectivity and milder reaction conditions, reducing the risk of side products.A viable alternative, but requires more stringent control to avoid over-methylation.

Detailed Protocol: Reductive Amination

This protocol is adapted from established methods for the N-methylation of amino acid esters.[3]

  • Deprotection : Dissolve D-Tryptophan methyl ester hydrochloride (1 equivalent) in anhydrous methanol. Add triethylamine (1.1 equivalents) at 0°C and stir for 1 hour to neutralize the HCl and free the primary amine.[4]

  • Imine Formation : Add aqueous formaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours.

  • Reduction : Cool the solution to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the carbonyl group of the ester.[3]

  • Reaction Monitoring : Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the starting material by TLC.

  • Quenching & Work-up : Carefully add water to quench any excess reducing agent. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield pure N-Methyl-D-tryptophan Methyl Ester.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation D-Tryptophan D-Tryptophan D-Tryptophan Methyl Ester HCl D-Tryptophan Methyl Ester HCl D-Tryptophan->D-Tryptophan Methyl Ester HCl  MeOH, SOCl₂ Free Amine Free Amine D-Tryptophan Methyl Ester HCl->Free Amine  Et₃N Imine Intermediate Imine Intermediate Free Amine->Imine Intermediate  HCHO N-Methyl-D-tryptophan Methyl Ester N-Methyl-D-tryptophan Methyl Ester Imine Intermediate->N-Methyl-D-tryptophan Methyl Ester  NaBH₃CN Purified Product Purified Product N-Methyl-D-tryptophan Methyl Ester->Purified Product  Silica Gel Chromatography

Caption: Synthetic workflow for N-Methyl-D-tryptophan Methyl Ester.

Part 2: Mass Spectrometry Validation

Mass spectrometry is the definitive technique for confirming the successful synthesis of the target compound. It provides two critical pieces of information: the molecular weight of the compound and structural information through its fragmentation pattern. We will focus on Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Principle of ESI Mass Spectrometry

ESI is a soft ionization technique that typically produces intact protonated molecules, denoted as [M+H]⁺.[5][6][7] This allows for the precise determination of the molecular weight. The molecular formula for N-Methyl-D-tryptophan Methyl Ester is C₁₃H₁₆N₂O₂. Its monoisotopic mass is 232.1212 Da. Therefore, we expect to see a prominent ion at m/z 233.1285 in the positive ion mode mass spectrum.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation : Prepare a stock solution of the purified product in methanol at 1 mg/mL. Dilute this solution to approximately 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Causality: Formic acid is added to promote protonation of the analyte, enhancing the [M+H]⁺ signal.

  • Chromatographic Separation (Optional but Recommended) : Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 reversed-phase column is typically used. This step ensures that the analyzed signal corresponds to a single, pure compound.

  • Mass Spectrometer Settings :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Range : m/z 100-500.

    • Capillary Voltage : ~3.5 kV.

    • Source Temperature : ~120 °C.[8]

    • Desolvation Temperature : ~350 °C.[8]

  • Data Acquisition : Acquire full scan data to identify the [M+H]⁺ ion. Subsequently, perform a tandem MS (MS/MS) experiment by selecting the precursor ion at m/z 233.13 and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Fragmentation Pattern

The fragmentation of tryptophan derivatives in mass spectrometry is well-characterized. The most common cleavage is the N–Cα bond dissociation, which leads to the formation of a stable spiro[cyclopropane-indolium] backbone.[5][6][7] While N-methylation can suppress fragmentation to some degree compared to the primary amine, characteristic fragments are still expected.[5][9]

  • Precursor Ion ([M+H]⁺) : m/z 233.13

  • Key Fragment 1 (Loss of methyl formate) : The loss of the methyl ester group (-COOCH₃, 59 Da) is a common fragmentation pathway for methyl esters, leading to a fragment at m/z 174.08 .

  • Key Fragment 2 (Indole Side Chain) : The most characteristic fragment results from the cleavage of the bond between the alpha and beta carbons of the side chain. This generates a stable N-methyl-3-methylene-indolium ion at m/z 144.08 . This is a highly diagnostic fragment for N-methylated tryptophan derivatives.

G parent [M+H]⁺ m/z 233.13 frag1 Loss of -COOCH₃ (59 Da) parent->frag1 frag2 N-Cα Cleavage parent->frag2 ion1 [C₁₁H₁₂N₂]⁺ m/z 174.08 frag1->ion1 ion2 [C₁₀H₁₀N]⁺ m/z 144.08 (Indole Side Chain) frag2->ion2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.